2-Ethyl-3H-benzoimidazol-5-ylamine
Overview
Description
2-Ethyl-3H-benzoimidazol-5-ylamine is a compound used for proteomics research . It has a molecular formula of C9H11N3 and a molecular weight of 161.20 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3H-benzoimidazol-5-ylamine consists of a benzimidazole ring system, which is a fusion of a benzene ring and an imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-3H-benzoimidazol-5-ylamine include a molecular formula of C9H11N3 and a molecular weight of 161.20 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
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Fungicides
- Benzimidazole compounds are used as fungicides . They are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .
- They are used in agriculture to prevent and control various plant diseases caused by fungi .
- The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
- The current research on benzimidazole fungicides is primarily focused on carbendazim, thiabendazole, benomyl, and thiophanate-methyl .
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Anticancer, Antibacterial, and Antiparasitic Effects
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Proteomics Research
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Antihypertensive Activity
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Pharmaceutical Research
properties
IUPAC Name |
2-ethyl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJOQCGFBMAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389136 | |
Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3H-benzoimidazol-5-ylamine | |
CAS RN |
46055-62-3 | |
Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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